4-Chloro-n-(4-chlorophenyl)benzenesulfonamide
Description
4-Chloro-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with chlorine atoms at the 4-position of both the benzene ring and the N-linked aryl group. This dual chloro-substitution enhances its electron-withdrawing properties, influencing its solubility, stability, and intermolecular interactions. The compound has been utilized as a structural motif in medicinal chemistry, particularly in the design of enzyme inhibitors, receptor modulators, and antimicrobial agents. Its sulfonamide group (–SO₂NH–) enables hydrogen bonding and coordination with biological targets, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALNUDRLRJURKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279517 | |
| Record name | 4-chloro-n-(4-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-87-1 | |
| Record name | 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC12970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-n-(4-chlorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Sulfonation-Amidation Method
Synthesis of 2-Methyl-4-Chlorobenzenesulfonyl Chloride
The foundational step involves sulfonating m-chlorotoluene (3-chlorotoluene) with chlorosulfonic acid. In a typical procedure, 10 mL of m-chlorotoluene dissolved in 40 mL chloroform is treated dropwise with 25 mL chlorosulfonic acid at 0°C. The exothermic reaction releases hydrogen chloride gas, necessitating controlled addition to prevent thermal runaway. After reaching room temperature, the mixture is quenched in ice, separating the chloroform layer containing crude 2-methyl-4-chlorobenzenesulfonyl chloride.
Reaction Mechanism
Sulfonation occurs preferentially at the para position relative to the methyl group in m-chlorotoluene due to steric and electronic effects. The chlorosulfonic acid acts as both a sulfonating agent and a solvent, with the reaction proceeding via electrophilic aromatic substitution (Figure 1):
$$
\text{m-Chlorotoluene} + \text{ClSO}_3\text{H} \rightarrow \text{2-Methyl-4-chlorobenzenesulfonyl chloride} + \text{HCl} \quad
$$
Amidation with 4-Chloroaniline
The sulfonyl chloride intermediate reacts with 4-chloroaniline in a 1:1 molar ratio under reflux for 10 minutes. Key parameters include:
- Solvent : No additional solvent is required due to the excess chlorosulfonic acid.
- Temperature : Boiling conditions (∼110°C) accelerate nucleophilic substitution.
- Workup : Precipitation in ice-cold water followed by suction filtration yields a crude solid, which is recrystallized from dilute ethanol (70% v/v) to achieve a melting point of 162–164°C.
Alternative Industrial-Scale Synthesis
Direct Sulfonation of Chlorobenzene
Patent EP0115328B1 discloses a method using chlorobenzene and chlorosulfonic acid in a 1:1.5 molar ratio. The reaction occurs at 40–60°C for 3 hours, producing 4-chlorobenzenesulfonyl chloride without positional isomers due to the symmetric substrate.
Comparative Advantages
Coupling with 4-Chloroaniline
The sulfonyl chloride reacts with 4-chloroaniline in dimethylformamide (DMF) at 50°C for 2 hours. Triethylamine (1.2 equivalents) neutralizes HCl, shifting equilibrium toward product formation. Post-reaction, the mixture is filtered and washed with cold methanol to remove DMF, yielding 92–94% pure product.
Methodological Comparison
Purification and Characterization
Challenges and Mitigation Strategies
Byproduct Formation
Over-sulfonation may occur if chlorosulfonic acid exceeds stoichiometric ratios, generating disulfonated derivatives. This is mitigated by slow reagent addition and temperature monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
4-Chloro-N-(4-chlorophenyl)benzenesulfonamide has been identified as a potential lead compound in drug discovery due to its promising antimicrobial and anticancer properties. Research indicates that this compound can inhibit specific enzymes involved in cancer progression and microbial resistance, making it a candidate for further development into therapeutic agents .
Biological Studies
The compound is utilized in studies focused on enzyme inhibition and protein binding . Its interaction with biological targets can provide insights into the mechanisms of diseases and the development of new treatments.
Agricultural Chemistry
As a precursor in the synthesis of various pesticides, this compound contributes to the development of agrochemicals that enhance crop protection against pests and diseases . This application highlights its importance in sustainable agriculture.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its interference with essential metabolic processes.
Case Study 2: Anticancer Properties
Research exploring the anticancer potential of this compound revealed that it effectively inhibited the proliferation of cancer cells in vitro. The mechanism involved the induction of apoptosis through enzyme inhibition pathways, showcasing its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 4-Chloro-n-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Chlorpropamide demonstrates the impact of replacing the 4-chlorophenyl group with a propylcarbamoyl moiety, enhancing hypoglycemic activity .
- Compound 47 shows that bulky substituents (e.g., diethylamino-benzyl) improve receptor selectivity (e.g., cannabinoid receptor CB2) but may reduce synthetic yields compared to simpler analogs .
- Methoxy groups (e.g., in 4-chloro-2,5-dimethoxyphenyl derivative) increase solubility, critical for bioavailability .
Antimicrobial and Antifungal Agents
- Compound 7l (from ): Incorporates a 2,3-dihydro-1,4-benzodioxin and acetamide group, showing potent antibacterial/antifungal activity with low hemolytic effects. This highlights the advantage of hybrid structures combining sulfonamide and heterocyclic motifs .
- MMV665914: Exhibits selective anti-Trypanosoma cruzi activity without cytotoxicity, underscoring the role of piperazine-pyridinyl groups in parasite-specific targeting .
Central Nervous System (CNS) and Metabolic Targets
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): Structural similarity to fentanyl but lacks opioid receptor affinity, emphasizing that sulfonamide placement alters pharmacological profiles .
- Chlorpropamide : Addition of azaadamantane to the sulfonamide scaffold improves hypoglycemic activity, suggesting synergistic effects between sulfonamide and adamantane moieties .
Enzyme Inhibition and Aggregation
- Compound 1 (): Inhibits Aβ42 aggregation (IC₅₀ = 13 μM) via a dichloro-hydroxyphenyl substituent, demonstrating the importance of halogenation in amyloid-targeted drug design .
Biological Activity
4-Chloro-n-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10Cl2N O2S
- Molecular Weight : 303.19 g/mol
- Chemical Structure : The compound features a benzenesulfonamide group with two chlorine substituents on the aromatic rings, enhancing its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Sulfonamide Group : This group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity.
- Chlorine Atoms : The presence of chlorine enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively, which may increase its efficacy against certain pathogens and cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- In Vitro Studies : Various studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects comparable to traditional antibiotics.
- Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial folic acid synthesis, a common mechanism for sulfonamides.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties:
- Cell Line Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported vary significantly based on the specific cell line tested, indicating varying potency .
Case Studies
Several case studies highlight the compound's potential in drug development:
- Study on Antitumor Activity : A series of benzenesulfonamide derivatives were synthesized and tested for their anticancer activity. The study found that modifications to the sulfonamide structure could enhance efficacy against specific cancer types .
- Metabolic Stability Assays : In vitro metabolic stability assays using human liver microsomes indicated that certain derivatives of this compound exhibited favorable metabolic profiles, suggesting potential for further development as therapeutic agents .
Q & A
Q. Methodological Answer :
- IR Spectroscopy : Peaks at ~1334 cm⁻¹ (S=O symmetric stretch) and ~1160 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonamide group. Aromatic C-Cl stretches appear at 830–757 cm⁻¹ .
- ¹H NMR : Distinct signals include aromatic protons (δ 6.82–7.67 ppm) and a broad singlet for the sulfonamide NH (δ 7.2 ppm) .
- X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with bond lengths of S=O (1.432–1.443 Å) and C-Cl (1.735–1.742 Å), confirming planar sulfonamide geometry .
Basic: What analytical methods identify impurities in synthesized batches?
Q. Methodological Answer :
- HPLC-MS : Detects unreacted 4-chloroaniline (retention time: 3.2 min) and sulfonate esters (e.g., ethyl sulfonate, m/z 235) .
- TLC Monitoring : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) visualize residual sulfonyl chloride (Rf = 0.8 vs. product Rf = 0.5) .
Mitigation : - Recrystallization in ethanol reduces impurities to <0.5% .
Advanced: How do substituents on the phenyl ring influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent (Position) | Biological Activity Trend | Key Factor |
|---|---|---|
| -Cl (4) | Enhanced antimicrobial | Increased electrophilicity |
| -CF₃ (3) | Improved enzyme inhibition | Steric bulk and electron withdrawal |
| -OCH₃ (2) | Reduced cytotoxicity | Lower logP (improved solubility) |
| Methodology : |
- Replace -Cl with -F or -CF₃ via nucleophilic substitution to assess electronic effects .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) .
Advanced: How can computational methods optimize reaction conditions?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in sulfonation (e.g., ΔG‡ for ClSO₃H attack: ~25 kcal/mol) .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., chloroform vs. DMF) and temperatures (70–90°C) for amidation .
Case Study : ICReDD’s workflow reduced reaction optimization time by 60% via computational-experimental feedback loops .
Advanced: What crystallographic data reveal conformational flexibility?
Q. Methodological Answer :
- Torsion Angles : The dihedral angle between the two chlorophenyl rings is 85.2°, indicating non-coplanarity due to steric hindrance .
- Hydrogen Bonding : N-H···O=S interactions (2.89 Å) stabilize the crystal lattice .
Implications : - Non-planar conformers may reduce membrane permeability in drug design .
Advanced: How to resolve contradictions in biological assay data?
Q. Methodological Answer :
- Dose-Response Variability : Reproduce assays under standardized conditions (e.g., fixed pH 7.4, 37°C) to isolate compound-specific effects vs. experimental artifacts .
- Meta-Analysis : Compare IC₅₀ values across studies using ANOVA (e.g., antimicrobial activity ranges: 2–15 µM; outliers linked to solvent polarity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
